molecular formula C13H14O4 B14425628 Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate CAS No. 84213-07-0

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B14425628
CAS No.: 84213-07-0
M. Wt: 234.25 g/mol
InChI Key: NXBBLHXAUQCTPD-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both allyl and benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate is unique due to its combination of allyl and benzoate functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

84213-07-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

prop-2-enyl 2-hydroxy-5-prop-2-enoxybenzoate

InChI

InChI=1S/C13H14O4/c1-3-7-16-10-5-6-12(14)11(9-10)13(15)17-8-4-2/h3-6,9,14H,1-2,7-8H2

InChI Key

NXBBLHXAUQCTPD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)O)C(=O)OCC=C

Origin of Product

United States

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